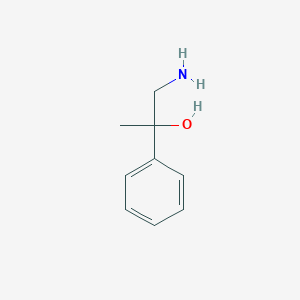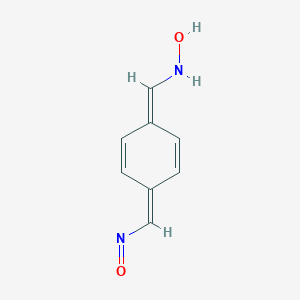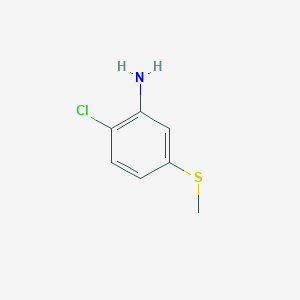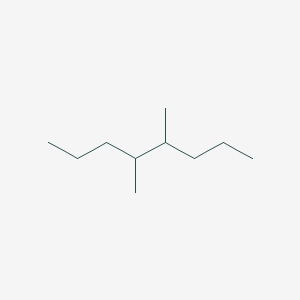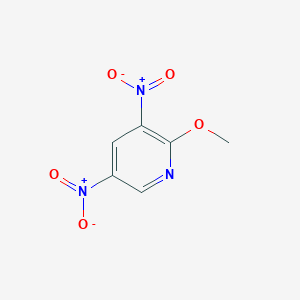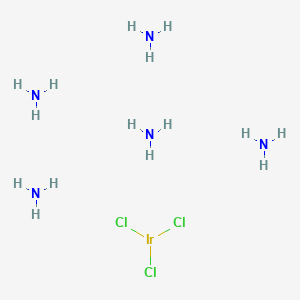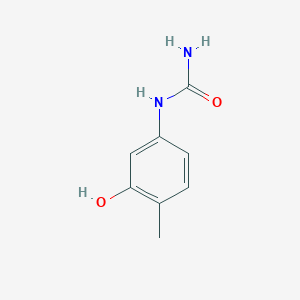
(3-Hydroxy-p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-p-tolyl)urea, also known as 2-(3-hydroxyphenyl)-1,3-dimethylurea, is a white crystalline compound that belongs to the class of urea derivatives. It is commonly used in scientific research as a starting material for the synthesis of various organic compounds due to its unique chemical properties.
Wirkmechanismus
The exact mechanism of action of (3-Hydroxy-p-tolyl)urea is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting the activity of certain enzymes or by interacting with specific cellular targets. For instance, (3-Hydroxy-p-tolyl)urea has been shown to inhibit the growth of Candida albicans by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
(3-Hydroxy-p-tolyl)urea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of bacteria and fungi, and reduce the levels of certain inflammatory cytokines in animal models. Moreover, (3-Hydroxy-p-tolyl)urea has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-Hydroxy-p-tolyl)urea in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. Moreover, (3-Hydroxy-p-tolyl)urea is stable under normal laboratory conditions and can be easily handled and stored. However, one limitation of using (3-Hydroxy-p-tolyl)urea is its potential toxicity, which may pose a risk to researchers if proper safety measures are not taken.
Zukünftige Richtungen
There are several potential future directions for the research on (3-Hydroxy-p-tolyl)urea. One possible direction is the development of new drugs based on the compound's antifungal, antibacterial, and anticancer activities. Another direction is the exploration of the compound's antioxidant properties for the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of (3-Hydroxy-p-tolyl)urea as a corrosion inhibitor for various metals in acidic media may also be an area of future research.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-p-tolyl)urea has been widely used in scientific research as a starting material for the synthesis of various organic compounds such as heterocycles, azo dyes, and Schiff bases. It is also used as a reagent for the determination of trace amounts of copper in environmental samples and as a corrosion inhibitor for mild steel in acidic media. Moreover, (3-Hydroxy-p-tolyl)urea has been shown to exhibit antifungal, antibacterial, and anticancer activities, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
16704-78-2 |
|---|---|
Produktname |
(3-Hydroxy-p-tolyl)urea |
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
(3-hydroxy-4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
InChI-Schlüssel |
ANLILZBBUVRVRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)N)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)N)O |
Andere CAS-Nummern |
16704-78-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


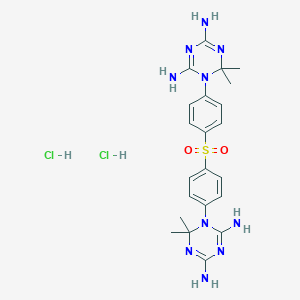
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
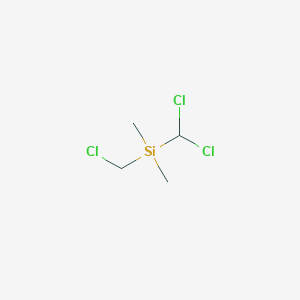
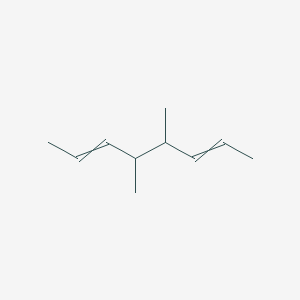

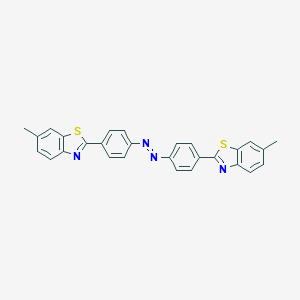
![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)
